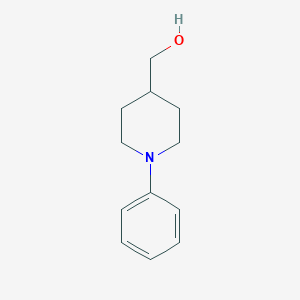

(1-Phenylpiperidin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-phenylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXOCHYAPLXLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590897 | |

| Record name | (1-Phenylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697306-45-9 | |

| Record name | (1-Phenylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: (1-Phenylpiperidin-4-yl)methanol (CAS Number 697306-45-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Phenylpiperidin-4-yl)methanol, a piperidine derivative with the CAS number 697306-45-9, is a versatile chemical intermediate with potential applications in medicinal chemistry and drug discovery. The piperidine scaffold is a well-established privileged structure in the development of therapeutics, particularly for central nervous system disorders. This technical guide provides a comprehensive overview of the core physicochemical properties, a detailed synthesis protocol, and spectroscopic data for this compound. Furthermore, it explores the potential biological activities of this compound class and outlines relevant experimental protocols for its screening, providing a foundation for further research and development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 697306-45-9 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₂H₁₇NO | [1][2][4][6][9] |

| Molecular Weight | 191.27 g/mol | [1][4][6][9] |

| Boiling Point | 327.2 °C at 760 mmHg | [2][9][10] |

| Appearance | Colorless solid | [11] |

| Storage | Sealed in dry, room temperature. Store at 2-8°C for long-term storage. | [1][2] |

Hazard Information: Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2]

Synthesis Protocol

A reliable method for the synthesis of this compound involves the reduction of ethyl 1-phenylpiperidine-4-carboxylate.[11]

Experimental Protocol:

-

Materials:

-

Ethyl 1-phenylpiperidine-4-carboxylate (2.6 g, 6.86 mmol)

-

Lithium aluminum hydride (LiAlH₄) (325 mg, 8.58 mmol)

-

Tetrahydrofuran (THF), anhydrous (32 mL)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

To a solution of ethyl 1-phenylpiperidine-4-carboxylate in anhydrous THF, slowly add lithium aluminum hydride at 0 °C.[11]

-

Maintain the reaction mixture at 0 °C and stir for 2 hours.[11]

-

After the reaction is complete, carefully quench the reaction by adding a saturated aqueous ammonium chloride solution.[11]

-

Remove the insoluble material by decantation.[11]

-

Separate the organic layer and dry it with anhydrous magnesium sulfate.[11]

-

Concentrate the organic layer under reduced pressure.[11]

-

Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate (4/1) eluent to yield this compound as a colorless solid (1.3 g, 99% yield).[11]

-

Synthesis Workflow Diagram:

References

- 1. benchchem.com [benchchem.com]

- 2. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound,697306-45-9-Amadis Chemical [amadischem.com]

- 4. 697306-45-9|this compound|BLD Pharm [bldpharm.com]

- 5. 697306-45-9 | this compound | Aryls | Ambeed.com [ambeed.com]

- 6. Synthonix, Inc > 697306-45-9 | this compound [synthonix.com]

- 7. nwmedj.org [nwmedj.org]

- 8. dovepress.com [dovepress.com]

- 9. This compound [myskinrecipes.com]

- 10. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

(1-Phenylpiperidin-4-yl)methanol molecular weight and formula

This document provides a concise summary of the key physicochemical properties of (1-Phenylpiperidin-4-yl)methanol, a compound of interest in pharmaceutical research and development. The data presented is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are detailed in the table below. This information is critical for a variety of applications, including analytical method development, structural analysis, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol [1] |

| CAS Number | 697306-45-9[1] |

The molecular formula and weight are essential for stoichiometric calculations in chemical synthesis and for the interpretation of mass spectrometry data.[1] The Chemical Abstracts Service (CAS) number is a unique identifier for this specific chemical substance.

References

Elucidation and Confirmation of the Structure of (1-Phenylpiperidin-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation and confirmation of (1-Phenylpiperidin-4-yl)methanol. The information presented herein is compiled from spectroscopic data of closely related analogs and established analytical protocols, offering a robust framework for the characterization of this and similar piperidine derivatives.

Molecular Structure and Properties

This compound is a substituted piperidine derivative with a molecular formula of C₁₂H₁₇NO and a monoisotopic mass of 191.1310 Da.[1] The structure consists of a piperidine ring substituted at the nitrogen atom with a phenyl group and at the 4-position with a hydroxymethyl group.

Spectroscopic Data Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following sections detail the expected data from each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.20 | m | 2H | Phenyl (ortho-H) |

| ~6.95 - 6.85 | m | 3H | Phenyl (meta- & para-H) |

| ~3.70 | t, J ≈ 10.5 Hz | 2H | Piperidine (H-2ax, H-6ax) |

| ~3.55 | d, J ≈ 6.0 Hz | 2H | -CH₂OH |

| ~2.80 | dt, J ≈ 11.0, 2.5 Hz | 2H | Piperidine (H-2eq, H-6eq) |

| ~1.90 - 1.75 | m | 3H | Piperidine (H-3eq, H-5eq, H-4) |

| ~1.60 | br s | 1H | -OH |

| ~1.50 - 1.35 | m | 2H | Piperidine (H-3ax, H-5ax) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~151.0 | Phenyl (C-1') |

| ~129.0 | Phenyl (C-3', C-5') |

| ~119.5 | Phenyl (C-4') |

| ~116.5 | Phenyl (C-2', C-6') |

| ~67.5 | -CH₂OH |

| ~51.0 | Piperidine (C-2, C-6) |

| ~41.0 | Piperidine (C-4) |

| ~30.0 | Piperidine (C-3, C-5) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 191 | [M]⁺ | Molecular Ion |

| 192 | [M+H]⁺ | Protonated Molecular Ion |

| 173 | [M-H₂O]⁺ | Loss of water |

| 160 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 91 | [C₆H₅N]⁺ | Fragment corresponding to the phenylamino moiety |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad, Strong | O-H stretch (alcohol) |

| ~3060 - 3030 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Strong | Aliphatic C-H stretch |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~1250 - 1000 | Strong | C-N stretch, C-O stretch |

| ~750, ~690 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Experimental Protocols

The following are detailed experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition :

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Average 16-64 scans for a good signal-to-noise ratio.

-

Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

-

-

¹³C NMR Acquisition :

-

Use a 100 MHz (or higher) NMR spectrometer.

-

Acquire a proton-decoupled spectrum.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.[2]

-

Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or dichloromethane.

-

GC Conditions :

-

Use a capillary column suitable for amine analysis (e.g., DB-5ms).

-

Set the injector temperature to 250 °C.

-

Use a temperature program starting at 100 °C, ramping to 280 °C at 10 °C/min.

-

-

MS Conditions :

-

Use electron ionization (EI) at 70 eV.

-

Scan a mass range of m/z 40-400.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition :

-

Scan the region from 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Visualizations

The following diagrams illustrate the key aspects of the structure elucidation process.

References

A Technical Guide to the Spectroscopic Characterization of (1-Phenylpiperidin-4-yl)methanol

Introduction

(1-Phenylpiperidin-4-yl)methanol is a member of the piperidine class of compounds, a ubiquitous structural motif in medicinal chemistry and drug discovery. The presence of both a phenyl group on the piperidine nitrogen and a primary alcohol functionality makes it a valuable building block for the synthesis of a wide range of biologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation in research and development settings. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound, based on available data for structurally related compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also presented.

Spectroscopic Data Summary

While a complete set of publicly available experimental spectra for this compound is not readily found in the literature, the following tables summarize the expected and predicted spectroscopic data based on the analysis of structurally similar compounds and computational models.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.30 | m | 2H | Phenyl H (meta) |

| ~ 6.90 - 7.00 | m | 3H | Phenyl H (ortho, para) |

| ~ 3.80 - 3.90 | d | 2H | Piperidine H (axial, C2/C6) |

| ~ 3.50 | d | 2H | -CH₂OH |

| ~ 2.80 - 2.90 | t | 2H | Piperidine H (equatorial, C2/C6) |

| ~ 1.80 - 1.95 | m | 2H | Piperidine H (axial, C3/C5) |

| ~ 1.60 - 1.75 | m | 1H | Piperidine H (C4) |

| ~ 1.40 - 1.55 | m | 2H | Piperidine H (equatorial, C3/C5) |

| Variable | br s | 1H | -OH |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~ 151 | Phenyl C (ipso) |

| ~ 129 | Phenyl C (meta) |

| ~ 120 | Phenyl C (para) |

| ~ 116 | Phenyl C (ortho) |

| ~ 67 | -CH₂OH |

| ~ 51 | Piperidine C2/C6 |

| ~ 40 | Piperidine C4 |

| ~ 30 | Piperidine C3/C5 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| ~ 3050 - 3020 | Medium | C-H stretch (aromatic) |

| ~ 2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~ 1600, 1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~ 1230 | Medium | C-N stretch (aromatic amine) |

| ~ 1040 | Strong | C-O stretch (primary alcohol) |

| ~ 750, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Table 3: Mass Spectrometry (MS) Data

Predicted mass spectral data for this compound (C₁₂H₁₇NO, Molecular Weight: 191.27 g/mol ) is available.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 192.13829 |

| [M+Na]⁺ | 214.12023 |

Note: Experimental mass spectrometry would likely show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

The ¹H NMR spectrum can be recorded on a 400 or 500 MHz NMR spectrometer.

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard single-pulse experiment is used with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3. ¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is collected over a range of 4000 to 400 cm⁻¹.

-

A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI):

-

The analysis can be performed on a mass spectrometer equipped with an ESI source.

-

The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

The ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) are optimized to achieve stable ionization and a strong signal for the compound.

-

Mass spectra are typically acquired in positive ion mode to observe the [M+H]⁺ ion. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant m/z range (e.g., 50-500).

Mandatory Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of piperidine-containing compounds.

References

Physical and chemical properties of (1-Phenylpiperidin-4-yl)methanol

An In-depth Technical Guide to the Physical and Chemical Properties of (1-Phenylpiperidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is compiled from various sources to aid in research and development activities.

Chemical Structure and Identifiers

This compound is a chemical compound with a piperidine ring substituted at the 1-position with a phenyl group and at the 4-position with a hydroxymethyl group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 697306-45-9 |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Canonical SMILES | C1CN(CCC1CO)C2=CC=CC=C2 |

| InChI Key | TXXOCHYAPLXLKC-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below. Experimental values are prioritized, and predicted values are noted accordingly.

| Property | Value | Source |

| Melting Point | 166-167 °C (for phenyl(piperidin-4-yl)methanol)[1] | Experimental (related compound) |

| Boiling Point | 332.0±22.0 °C[1] | Predicted |

| Water Solubility | 2383.23 mg/L[2] | Predicted |

| logP (Octanol/Water Partition Coefficient) | 3.1[3] | Predicted |

| pKa | 14.13±0.20[1] | Predicted |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.23-7.28 | m | 2H | Ar-H |

| 6.81-6.96 | m | 3H | Ar-H |

| 3.69-3.74 | m | 2H | -CH₂- (piperidine ring) |

| 3.55 | t, J=5.8Hz | 2H | -CH₂OH |

| 2.72 | td, J=12.2, 2.4Hz | 2H | -CH₂- (piperidine ring) |

| 1.83-1.88 | m | 2H | -CH₂- (piperidine ring) |

| 1.62-1.69 | m | 1H | -CH- (piperidine ring) |

| 1.25-1.46 | m | 2H | -CH₂- (piperidine ring) |

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in the searched literature. However, characteristic absorption bands can be predicted based on its functional groups:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3600-3200 (broad) | O-H | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 3000-2850 | C-H (aliphatic) | Stretching |

| 1600, 1500, 1450 | C=C (aromatic) | Stretching |

| 1260-1000 | C-O | Stretching |

| 1250-1000 | C-N | Stretching |

Mass Spectrometry

Experimentally determined mass spectrometry data for this compound is not available in the provided search results. The predicted monoisotopic mass is 191.131014 Da.[3] In a typical electron ionization (EI) mass spectrum, one would expect to see the molecular ion peak [M]⁺ at m/z 191, along with fragmentation patterns corresponding to the loss of the hydroxyl group, parts of the piperidine ring, and the phenyl group.

Experimental Protocols

Synthesis of this compound

Method: Reduction of ethyl 1-phenylpiperidine-4-carboxylate.

Procedure:

-

Dissolve ethyl 1-phenylpiperidine-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add lithium aluminum hydride (LiAlH₄) (1.25 eq) to the cooled solution.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to yield this compound.

Caption: Synthetic workflow for this compound.

Determination of Physicochemical Properties (General Protocols)

The following are general experimental protocols that can be adapted for the determination of the physicochemical properties of this compound.

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[2]

-

Add a small, accurately weighed amount of the solute (e.g., 1-5 mg) to a known volume of the solvent (e.g., 1 mL) in a vial.

-

Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the mixture to separate the undissolved solid.

-

Analyze the concentration of the solute in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Dissolve an accurately weighed sample (typically 5-20 mg for ¹H NMR, 20-100 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on an NMR spectrometer, using appropriate parameters (e.g., pulse sequence, acquisition time, number of scans) to obtain a good signal-to-noise ratio.

-

Process the raw data (Fourier transformation, phasing, baseline correction) to obtain the final spectrum.

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC, or LC).

-

Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Separate the resulting ions based on their mass-to-charge ratio in the mass analyzer.

-

Detect the ions to generate the mass spectrum.

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. Piperidine, 1-methyl-4-phenyl- | C12H17N | CID 202391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (1-Phenylpiperidin-4-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (1-Phenylpiperidin-4-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is critical for its efficient use in research, development, and manufacturing processes, including reaction chemistry, purification, and formulation.

Quantitative Solubility Data

For a structurally related compound, phencyclidine hydrochloride, a solubility of 30 mg/mL in methanol has been reported[1]. While not a direct measure for this compound, this provides an estimated solubility in a polar protic solvent. It is crucial to experimentally determine the solubility for specific applications.

Table 1: Estimated and Observed Solubility of this compound

| Organic Solvent | Solvent Type | Expected Solubility | Quantitative Data (mg/mL) |

| Methanol | Polar Protic | Soluble | ~30 (estimated based on related compound)[1] |

| Ethanol | Polar Protic | Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Data not available |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Data not available |

| Acetone | Polar Aprotic | Likely Soluble | Data not available |

| Acetonitrile | Polar Aprotic | Likely Soluble | Data not available |

| Chloroform | Nonpolar | Sparingly Soluble to Insoluble | Data not available |

| Ethyl Acetate | Moderately Polar | Sparingly Soluble | Data not available |

Note: The expected solubility is based on general principles of "like dissolves like." Experimental verification is essential.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, standardized experimental protocols are necessary. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, which represents the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the solution is in equilibrium with the solid form of the compound.[2]

Experimental Workflow:

Figure 1: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or on a shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[2]

-

-

Phase Separation:

-

After equilibration, allow the suspension to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a fine filter (e.g., 0.22 µm) or centrifuge at high speed to remove any remaining microscopic particles.[3]

-

-

Quantification by High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV):

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Dilute the filtered supernatant to a concentration that falls within the range of the standard curve.

-

Analyze the standard solutions and the diluted sample by HPLC-UV at the wavelength of maximum absorbance for the compound.[3][4]

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of the compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.[3]

-

Kinetic Solubility Determination: Nephelometry

Kinetic solubility measures the concentration at which a compound precipitates out of a solution when a concentrated stock solution (typically in DMSO) is rapidly diluted with an aqueous or organic solvent.[5][6] This method is high-throughput and particularly relevant for early-stage drug discovery.[5]

Experimental Workflow:

Figure 2: Workflow for Kinetic Solubility Assay (Nephelometry).

Detailed Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[7]

-

-

Serial Dilution:

-

In a microtiter plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.[6]

-

-

Precipitation Induction:

-

Rapidly add the desired organic solvent to each well of the microtiter plate, causing a significant dilution of the DMSO stock (e.g., 1:100).[4] This sudden change in solvent composition will induce precipitation if the compound's concentration exceeds its kinetic solubility.

-

-

Measurement and Analysis:

-

Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[7]

-

Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated material.[4]

-

Plot the light scattering signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is determined as the concentration at which a sharp increase in light scattering is observed.[4]

-

Logical Relationship for Solubility Assessment Strategy

The choice of solubility assay depends on the stage of research and development. A logical approach to assessing the solubility of a compound like this compound is outlined below.

Figure 3: Logical Workflow for Solubility Assessment.

This workflow illustrates that for initial, rapid screening of multiple compounds or conditions, a high-throughput kinetic solubility assay is often employed. For lead candidates and process development, the more resource-intensive but highly accurate thermodynamic shake-flask method is essential.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is limited in the public domain, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. For researchers and drug development professionals, conducting these solubility studies is a critical step in optimizing synthetic routes, purification strategies, and the development of effective formulations. The provided workflows and protocols offer a robust starting point for generating the precise solubility data required for successful research and development outcomes.

References

The Discovery and History of (1-Phenylpiperidin-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Phenylpiperidin-4-yl)methanol, a heterocyclic compound featuring a phenyl-substituted piperidine core, represents a significant scaffold in medicinal chemistry. While the specific historical details of its initial discovery and synthesis are not extensively documented in publicly available literature, its structural motif is central to a wide array of pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological relevance of this compound, drawing upon data from analogous compounds to present a complete picture for researchers. Detailed experimental protocols and structured data tables are provided to facilitate further investigation and application in drug discovery and development.

Introduction and Historical Context

The 4-phenylpiperidine scaffold is a well-established pharmacophore found in numerous clinically significant drugs, including opioid analgesics, antipsychotics, and selective serotonin reuptake inhibitors (SSRIs)[1]. The introduction of a hydroxymethyl group at the 4-position of the piperidine ring, as seen in this compound, offers a key point for further chemical modification and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Physicochemical and Spectral Data

The fundamental physicochemical and spectral properties of this compound are crucial for its identification, characterization, and application in synthetic and analytical workflows.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 697306-45-9 | Commercial Suppliers |

| Molecular Formula | C₁₂H₁₇NO | PubChem |

| Molecular Weight | 191.27 g/mol | PubChem |

| Appearance | Colorless solid (predicted/reported) | Inferred from similar compounds |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, CHCl₃) | Inferred from synthetic protocols |

Table 2: Spectral Data for this compound

| Data Type | Key Features |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.28-7.23 (m, 2H), 6.96-6.81 (m, 3H), 3.74-3.69 (m, 2H), 3.55 (t, J=5.8Hz, 2H), 2.72 (td, J=12.2, 2.4Hz, 1H), 1.88-1.83 (m, 2H), 1.69-1.62 (m, 1H), 1.46-1.25 (m, 3H)[2] |

| ¹³C NMR | Not explicitly reported, but expected to show characteristic peaks for the phenyl and piperidine rings, as well as the hydroxymethyl group. |

| IR (Infrared Spectroscopy) | Expected to show characteristic absorptions for O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching. |

| Mass Spectrometry (MS) | Expected to show a molecular ion peak [M]⁺ at m/z 191.13, consistent with the molecular formula C₁₂H₁₇NO. |

Synthesis and Experimental Protocols

The synthesis of this compound can be efficiently achieved through the reduction of a corresponding ester precursor, a common and reliable method for the preparation of primary alcohols.

Proposed Synthetic Pathway

A plausible and documented synthetic route involves the reduction of ethyl 1-phenylpiperidine-4-carboxylate. This method utilizes a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to convert the ester functionality to a primary alcohol.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of (1-Phenyl-4-piperidyl)Methanol[2].

Materials:

-

Ethyl 1-phenylpiperidine-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a solution of ethyl 1-phenylpiperidine-4-carboxylate (2.6 g, 6.86 mmol) in anhydrous tetrahydrofuran (THF, 32 mL) cooled to 0 °C in an ice bath, slowly add lithium aluminum hydride (325 mg, 8.58 mmol).

-

Maintain the reaction mixture at 0 °C and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Remove the resulting insoluble material by decantation.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent to afford (1-phenyl-4-piperidinyl)methanol as a colorless solid (1.3 g, 99% yield)[2].

Potential Pharmacological Activity and Signaling Pathways

Direct pharmacological studies on this compound are not extensively reported. However, the 4-phenylpiperidine scaffold is a key component of numerous drugs with diverse biological activities, suggesting that this core molecule could serve as a valuable starting point for the development of new therapeutic agents.

The N-phenyl group and the 4-hydroxymethyl substituent can be readily modified to explore structure-activity relationships for various biological targets. Phenylpiperidine derivatives are known to interact with several receptor systems, including:

-

Opioid Receptors: Many potent analgesics, such as fentanyl and its analogs, are based on the 4-phenylpiperidine structure[3][4]. These compounds primarily act as agonists at the μ-opioid receptor.

-

Dopamine Receptors: A number of antipsychotic drugs contain the phenylpiperidine moiety and exhibit antagonist activity at dopamine D₂ receptors.

-

Serotonin Transporters: The selective serotonin reuptake inhibitor (SSRI) paroxetine is a well-known example of a phenylpiperidine derivative that targets the serotonin transporter (SERT)[1].

Based on these precedents, this compound could be a precursor for compounds targeting these and other central nervous system receptors. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a derivative of this compound designed to act as a μ-opioid receptor agonist.

Caption: Hypothetical signaling cascade for a μ-opioid agonist derived from the core compound.

Conclusion and Future Directions

This compound is a structurally significant molecule with considerable potential in medicinal chemistry and drug discovery. While its own history is not well-defined, it belongs to a class of compounds with a rich and impactful history in pharmacology. The synthetic route via the reduction of its corresponding ester is straightforward and high-yielding, making it an accessible building block for further chemical exploration.

Future research should focus on the systematic derivatization of the N-phenyl ring and the 4-hydroxymethyl group to generate libraries of novel compounds. Subsequent pharmacological screening of these derivatives against a panel of CNS targets, including opioid, dopamine, and serotonin receptors, could uncover new lead compounds for the treatment of pain, psychiatric disorders, and other neurological conditions. A thorough investigation into the in vitro and in vivo properties of this compound itself would also be valuable to establish a baseline pharmacological profile for this foundational structure.

References

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. (1-Phenyl-4-piperidyl)Methanol synthesis - chemicalbook [chemicalbook.com]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of Phenylpiperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpiperidines are a significant class of chemical compounds characterized by a phenyl group directly attached to a piperidine ring.[1] This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities.[2] Initially explored for their anticholinergic properties, the discovery of the potent analgesic effects of meperidine, the prototype of the 4-phenylpiperidine class, marked a pivotal moment in drug discovery.[3][4] This led to the development of a vast library of synthetic phenylpiperidine derivatives, most notably potent opioid analgesics like fentanyl and its analogs.[1][5][6] Beyond their well-established role in pain management, research has unveiled a spectrum of other biological activities, including anticancer, neuroprotective, and anti-inflammatory effects. This guide provides an in-depth technical overview of the diverse biological activities of phenylpiperidine derivatives, focusing on their mechanisms of action, relevant signaling pathways, and the experimental protocols used for their evaluation.

Core Biological Activities and Mechanisms of Action

The versatility of the phenylpiperidine scaffold allows for its interaction with a variety of biological targets. The primary biological activities are detailed below.

Opioid Receptor Modulation

The most extensively studied activity of phenylpiperidine derivatives is their modulation of opioid receptors, particularly the mu-opioid receptor (MOR).[1][7] They are renowned for their potent analgesic effects, which are primarily mediated through MOR agonism in the central nervous system.[5]

Mechanism of Action: As agonists at the mu-opioid receptor, phenylpiperidines like fentanyl inhibit ascending pain pathways in the dorsal horn of the spinal cord and the rostral ventral medulla.[1][5] This action increases the user's pain threshold, leading to analgesia and sedation.[1] Opioid receptors are G protein-coupled receptors (GPCRs), and their activation by phenylpiperidine agonists leads to the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[8][9] These events collectively reduce neuronal excitability and neurotransmitter release. Some derivatives have also been shown to interact with delta- and kappa-opioid receptors.[1]

Quantitative Data on Opioid Receptor Activity:

| Compound | Receptor | Assay Type | Value | Units | Reference |

| Fentanyl | Mu | Binding Affinity (Ki) | 0.39 | nM | [10] |

| Morphine | Mu | Binding Affinity (Ki) | 1.6 | nM | [10] |

| DAMGO | Mu | EC50 | 1.8 | nM | [10] |

| DPDPE | Delta | EC50 | 1.1 | nM | [10] |

| U-69,593 | Kappa | EC50 | 1.9 | nM | [10] |

| Pethidine (Meperidine) | Mu | -logED50 | 4.09 | - | [3][11] |

| Compound 37 (4PP derivative) | Mu | -logED50 | 7.27 | - | [11] |

Note: This table presents a selection of data from the literature to illustrate the range of activities. Values can vary depending on the specific assay conditions.

Anticancer Activity

Recent studies have highlighted the potential of phenylpiperidine derivatives as anticancer agents.[12][13] Their mechanisms of action in this context are multifaceted and an active area of investigation.

Mechanism of Action: One proposed mechanism involves the inhibition of glutaminyl-peptide cyclotransferase (QPCT) and its isoenzyme, QPCTL.[12][13] These enzymes are implicated in the maturation of CD47, a "don't eat me" signal that cancer cells use to evade the immune system.[12] By inhibiting QPCT/L, phenylpiperidine derivatives can enhance the phagocytosis of cancer cells. Other studies have shown that certain piperidine derivatives can induce apoptosis and inhibit the proliferation of various cancer cell lines, including those of the breast, prostate, colon, and lung.[14] Some derivatives have also been found to act as tubulin polymerization inhibitors.[14]

Quantitative Data on Anticancer Activity:

| Compound/Derivative Class | Cell Line | Assay Type | Value (IC50) | Units | Reference |

| Quinoxalinyl-piperazine derivative | Breast, Skin, Pancreas, Cervix | Proliferation | Dose-dependent inhibition | - | [15] |

| Arylpiperazine derivative | LNCaP (Prostate) | Cytotoxicity | 3.67 | µM | [15] |

| Propylenetethered isatin-piperidine dimers | MCF-7 (Breast) | Cytotoxicity | More potent than doxorubicin | - | [14] |

| Piperidine derivative 17a | PC3 (Prostate) | Proliferation | Concentration-dependent inhibition | - | [14] |

Acetylcholinesterase Inhibition

Certain phenylpiperidine derivatives exhibit inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[16] This activity is relevant to the treatment of neurodegenerative diseases like Alzheimer's disease.

Mechanism of Action: By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[17] The inhibition of AChE can lead to a range of effects, from therapeutic benefits in neurodegenerative disorders to toxicity at high concentrations.[16]

Quantitative Data on Acetylcholinesterase Inhibition:

| Inhibitor | Limit of Detection | Units | Reference |

| Galanthamine | 149 | nM | [18] |

| Donepezil | 22.3 | nM | [18] |

Note: The table shows the limits of detection for known AChE inhibitors in a specific assay, illustrating the sensitivity of detection methods.

Other Biological Activities

-

CCR2 Antagonism: A series of phenylpiperidine derivatives have been identified as potent and selective antagonists of the C-C chemokine receptor type 2 (CCR2), suggesting potential applications in inflammatory diseases.[19]

-

Dopaminergic Activity: Some 4-phenylpiperidine derivatives have been shown to interact with dopamine receptors, acting as partial D2 receptor agonists.[20] This suggests their potential utility in conditions like schizophrenia.[20] They can also modulate dopamine signaling pathways by influencing its release and reuptake.[20]

-

NMDA Receptor Modulation: Phenylpiperidine derivatives can act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel critical for synaptic plasticity and memory.[21][22] This activity contributes to their pharmacological profile and has implications for both therapeutic and side effects.

Signaling Pathways

The biological effects of phenylpiperidine derivatives are mediated through complex intracellular signaling cascades.

Mu-Opioid Receptor Signaling

Activation of the mu-opioid receptor by a phenylpiperidine agonist initiates two primary signaling pathways: the G-protein-dependent pathway, which is associated with analgesia, and the β-arrestin-mediated pathway, which is often linked to adverse effects like respiratory depression and tolerance.[8]

Caption: Mu-Opioid Receptor Signaling Pathways.

NMDA Receptor Signaling

NMDA receptors are glutamate-gated ion channels that, upon activation, allow the influx of Ca2+, which acts as a second messenger to trigger various downstream signaling cascades involved in synaptic plasticity.[21][23]

References

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. daneshyari.com [daneshyari.com]

- 4. Pethidine - Wikipedia [en.wikipedia.org]

- 5. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Molecular Docking and 3D-QSAR Studies of 4-Phenylpiperidine Derivatives as μ-Opioid Agonists | Scientific.Net [scientific.net]

- 12. Novel Phenylpiperidine Derivatives as QPCT and QPCTL Inhibitors for Treating Cancer or Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]

- 21. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. NMDA receptor - Wikipedia [en.wikipedia.org]

- 23. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

The 4-Phenylpiperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidine motif is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of clinically significant drugs targeting the central nervous system (CNS). Its inherent conformational flexibility and amenability to synthetic modification have allowed for the development of potent and selective ligands for a diverse range of biological targets. This technical guide provides a comprehensive overview of the 4-phenylpiperidine core, with a focus on its application in the development of opioid receptor modulators, dopamine transporter inhibitors, and neurokinin-1 receptor antagonists.

The 4-Phenylpiperidine Scaffold: An Introduction

The 4-phenylpiperidine structure consists of a piperidine ring with a phenyl group attached at the 4-position. This arrangement provides a robust framework that can be functionalized at several key positions to modulate pharmacological activity. The nitrogen atom of the piperidine ring is a crucial basic center that can be substituted to influence receptor affinity and selectivity. The phenyl ring offers a site for substitution to explore electronic and steric effects on ligand-receptor interactions. Furthermore, the 4-position of the piperidine ring can be further substituted to introduce additional pharmacophoric elements. This versatility has made the 4-phenylpiperidine scaffold a cornerstone in the design of CNS-active agents.[1]

Therapeutic Applications and Structure-Activity Relationships

The 4-phenylpiperidine core is a key feature in drugs targeting several important receptor and transporter families. The following sections detail the structure-activity relationships (SAR) for three major classes of therapeutic agents based on this scaffold.

Opioid Receptor Modulators

The 4-phenylpiperidine scaffold is perhaps most famously associated with the development of potent opioid analgesics, most notably the fentanyl class of compounds.[2] These agents primarily target the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR) involved in pain perception.[2]

Structure-Activity Relationships for Opioid Activity:

-

N-Substituent: The nature of the substituent on the piperidine nitrogen is critical for opioid activity. Small alkyl groups, such as methyl in pethidine, are common. However, larger and more complex substituents, like the phenethyl group in fentanyl, can dramatically increase potency.[3] The N-substituent is believed to interact with a specific pocket in the opioid receptor.

-

4-Phenyl Ring: Substitution on the phenyl ring can influence potency and selectivity. A meta-hydroxyl group on the phenyl ring is a key feature of some potent opioids, mimicking the phenolic hydroxyl of morphine.

-

4-Position of the Piperidine Ring: The introduction of an acyloxy or carboxamido group at the 4-position of the piperidine ring is a hallmark of many potent opioid analgesics. For instance, the propionanilide group in fentanyl is essential for its high affinity and efficacy.

Table 1: Binding Affinities (Ki) of Representative 4-Phenylpiperidine Opioid Receptor Modulators

| Compound | N-Substituent | 4-Position Substituent | µ-Opioid Receptor Ki (nM) |

| Pethidine (Meperidine) | Methyl | Ethoxycarbonyl | ~100-200 |

| Fentanyl | Phenethyl | N-Phenylpropionamide | ~0.3-1.0 |

| Sufentanil | Thienylethyl | N-Phenylpropionamide | ~0.02-0.1 |

| Remifentanil | Methyl propanoate | N-Phenylpropionamide | ~1.0-2.0 |

Dopamine Transporter (DAT) Inhibitors

The 4-phenylpiperidine scaffold is also a key component of several potent and selective dopamine transporter (DAT) inhibitors. The DAT is responsible for the reuptake of dopamine from the synaptic cleft, and its inhibition can lead to increased dopaminergic neurotransmission. This mechanism is relevant for the treatment of conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).

Structure-Activity Relationships for DAT Inhibition:

-

N-Substituent: The N-substituent plays a significant role in DAT affinity and selectivity. Bulky and lipophilic groups are often favored. For example, in analogues of GBR 12909, a potent DAT inhibitor, the N-substituent is a 3-phenylpropyl group.[4]

-

4-Phenyl Ring: Substitution on the phenyl rings of the diphenylmethoxy moiety in GBR 12909 analogues has been extensively studied. Electron-withdrawing groups, such as fluorine, on these rings generally enhance DAT affinity and selectivity over the serotonin transporter (SERT).[5]

-

4-Position of the Piperidine Ring: The nature of the substituent at the 4-position is critical. In many potent DAT inhibitors, this position is occupied by a diphenylmethoxyethyl group or a similar bulky, lipophilic moiety.[6]

Table 2: Inhibitory Concentrations (IC50) of Representative 4-Phenylpiperidine Dopamine Transporter Inhibitors

| Compound | N-Substituent | 4-Position Substituent | DAT IC50 (nM) | SERT/DAT Selectivity |

| GBR 12909 analogue (1a) | 3-Phenylpropyl | 2-(Diphenylmethoxy)ethyl | 14 | 6.1 |

| GBR 12909 analogue (9) | 3-Phenylpropyl | 2-(Diphenylmethoxy)ethyl with 4,4'-difluoro | 6.6 | 33.8 |

| GBR 12909 analogue (19a) | 3-Phenylpropyl | 2-(Diphenylmethoxy)ethyl with 4'-fluoro on N-phenylpropyl | 6.0 | 30.0 |

| N-Benzylpiperidine analogue (5a) | 4-Fluorobenzyl | 2-(Diphenylmethoxy)ethyl | 17.2 | 112 |

| N-Benzylpiperidine analogue (11b) | 4-Nitrobenzyl | 2-(Diphenylmethoxy)ethyl | 16.4 | 108 |

Neurokinin-1 (NK1) Receptor Antagonists

The 4-phenylpiperidine scaffold has been successfully employed in the development of non-peptide antagonists of the neurokinin-1 (NK1) receptor. The NK1 receptor is the primary receptor for the neuropeptide Substance P and is implicated in emesis, pain, and inflammation.

Structure-Activity Relationships for NK1 Antagonism:

-

N-Substituent: A wide range of substituents on the piperidine nitrogen are tolerated, including acyl and sulfonyl groups.[7]

-

4-Phenyl Ring: The phenyl ring at the 4-position is a key feature for high-affinity binding.

-

4-Position of the Piperidine Ring: The presence of a second substituent at the 4-position, creating a 4,4-disubstituted piperidine, is crucial for potent NK1 antagonism. A benzyloxymethyl group, particularly with 3,5-bis(trifluoromethyl) substitution on the benzyl ring, has been shown to be optimal for high affinity.[7]

Table 3: Inhibitory Concentrations (IC50) of Representative 4-Phenylpiperidine Neurokinin-1 Receptor Antagonists

| Compound | N-Substituent | 4-Position Substituents | hNK1 IC50 (nM) |

| Analogue 12 | H | Phenyl, 3,5-bis(trifluoromethyl)benzyloxymethyl | 0.95 |

| Analogue 38 | Acyl | Phenyl, 3,5-bis(trifluoromethyl)benzyloxymethyl | 5.3 |

| Analogue 39 | Sulfonyl | Phenyl, 3,5-bis(trifluoromethyl)benzyloxymethyl | 5.7 |

Signaling Pathways

The therapeutic effects of 4-phenylpiperidine-based drugs are mediated through their interaction with specific cellular signaling pathways.

Mu-Opioid Receptor Signaling

Activation of the µ-opioid receptor, a Gi/o-coupled GPCR, by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits of the dissociated G-protein can also directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels. This results in neuronal hyperpolarization and reduced neurotransmitter release, ultimately leading to analgesia.

References

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (1-Phenylpiperidin-4-yl)methanol in Synthetic Chemistry: An In-depth Technical Guide

(1-Phenylpiperidin-4-yl)methanol , a versatile heterocyclic alcohol, has emerged as a crucial building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural scaffold, featuring a phenyl group attached to a piperidine ring with a reactive hydroxymethyl moiety, makes it an invaluable synthon for the construction of complex molecules, most notably in the development of pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the preparation of the widely used antihistamine, fexofenadine, and its burgeoning application as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The following tables summarize key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| CAS Number | 697306-45-9 |

| Appearance | White to off-white solid |

| Melting Point | 86.5 °C[1] |

| Boiling Point | 322.82 °C (Predicted)[2] |

| Solubility | Soluble in methanol.[3] |

| XlogP3 | 1.9 |

| Spectroscopic Data | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.29 – 7.22 (m, 3H), 6.95 (d, J = 7.2 Hz, 2H), 6.87 (d, J = 8.6 Hz, 2H), 6.84 – 6.78 (m, 1H), 5.34 (s, 1H), 3.81 (s, 3H), 3.78 (s, 3H).[4] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 159.6, 158.9, 144.26, 134.3, 129.3, 128.5, 119.6, 113.7, 112.7, 112.5, 79.4, 55.2, 55.2.[4] |

| IR (KBr, cm⁻¹) | 3360 (O-H stretch), 2922 (C-H stretch), 1600 (C=O stretch of a derivative).[1] The broad O-H stretching vibration is characteristic of the hydroxyl group. |

| Mass Spectrum (EI) | The mass spectrum would be expected to show a molecular ion peak (M+) and fragmentation patterns corresponding to the loss of water (M-18) and cleavage of the piperidine ring. |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the reduction of a corresponding carbonyl compound or the reaction of a Grignard reagent with an appropriate electrophile.

Method 1: Reduction of a Piperidine-4-carboxylate Ester

A common and efficient method involves the reduction of an ethyl or methyl 1-phenylpiperidine-4-carboxylate.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A solution of bromobenzene (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

-

Reaction with Piperidone: The Grignard reagent is cooled in an ice bath, and a solution of 1-phenyl-4-piperidone (1.0 eq) in anhydrous diethyl ether is added dropwise.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Method 2: Grignard Reaction with 1-Phenyl-4-piperidinecarbaldehyde

An alternative approach utilizes the reaction of a Grignard reagent with 1-phenyl-4-piperidinecarbaldehyde.

Experimental Protocol:

-

Grignard Reagent Formation: Phenylmagnesium bromide is prepared as described in Method 1.

-

Addition to Aldehyde: A solution of 1-phenyl-4-piperidinecarbaldehyde (1.0 eq) in anhydrous THF is added dropwise to the Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Quenching and Extraction: The reaction is quenched with saturated aqueous ammonium chloride solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The resulting crude alcohol is purified by flash chromatography.

Role as a Building Block in Synthesis

The utility of this compound as a synthetic intermediate is exemplified by its application in the synthesis of complex and biologically active molecules.

Synthesis of Fexofenadine

Fexofenadine, a non-sedating second-generation antihistamine, is a prominent example of a drug synthesized using a derivative of this compound. The piperidine moiety of this building block is crucial for the final structure and activity of the drug. The synthesis involves the N-alkylation of a piperidine derivative with a suitable electrophile.[5][6]

Reaction Scheme for a Key Step in Fexofenadine Synthesis:

Application as a Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound and its derivatives are increasingly being employed as rigid and versatile linkers in PROTAC design. The piperidine ring provides a defined spatial orientation, which can be critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

General Workflow for PROTAC Synthesis using a Piperidine-based Linker:

Signaling Pathways of Relevant Drug Targets

The therapeutic efficacy of drugs synthesized using this compound is a direct consequence of their interaction with specific biological targets and the modulation of downstream signaling pathways.

Histamine H1 Receptor Signaling

Fexofenadine is an antagonist of the histamine H1 receptor, a G-protein coupled receptor (GPCR).[7] Its mechanism of action involves blocking the downstream signaling cascade initiated by histamine binding.

BRD4-Targeting PROTAC Mechanism of Action

PROTACs utilizing a this compound-derived linker can be designed to target proteins such as Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. The PROTAC induces the degradation of BRD4 via the ubiquitin-proteasome system.[8][9][10]

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. phenyl(piperidin-4-yl)methanol (38081-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Use of (1-Phenylpiperidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and applications of (1-Phenylpiperidin-4-yl)methanol, a key building block in medicinal chemistry. The document details a robust synthetic protocol, presents key characterization data, and explores its utility in the development of therapeutic agents, particularly as a scaffold for NLRP3 inflammasome inhibitors.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of an ester precursor, namely ethyl 1-phenylpiperidine-4-carboxylate. This reaction is typically carried out using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

Ethyl 1-phenylpiperidine-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of ethyl 1-phenylpiperidine-4-carboxylate (2.6 g, 11.14 mmol) in anhydrous THF (32 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

-

To this cooled solution, lithium aluminum hydride (0.42 g, 11.14 mmol) is added portion-wise, maintaining the temperature at 0°C.

-

The reaction mixture is stirred at 0°C for 2 hours.

-

After 2 hours, the reaction is carefully quenched by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

The resulting insoluble aluminum salts are removed by decantation.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate (4:1) as the eluent to afford pure this compound.

Caption: Synthetic workflow for this compound.

Characterization Data

The following table summarizes the available characterization data for this compound.

| Property | Data |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Appearance | Colorless solid |

| Melting Point | Not explicitly found in the search results. |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.28-7.23 (m, 2H), 6.96-6.81 (m, 3H), 3.74-3.69 (m, 2H), 3.55 (t, J=5.8Hz, 2H), 2.72 (td, J=12.2, 2.4Hz, 1H), 1.88-1.83 (m, 2H), 1.69-1.62 (m, 1H), 1.46-1.25 (m, 3H)[1] |

| ¹³C NMR | Experimental data not explicitly found. A simulated spectrum in Methanol-d4 is available, showing characteristic peaks for the phenyl and piperidinemethanol moieties.[2] |

Use in Drug Development: Targeting the NLRP3 Inflammasome

This compound serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have shown promise as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), leading to an inflammatory response. Dysregulation of the NLRP3 inflammasome is associated with a range of conditions, including autoimmune disorders, metabolic diseases, and neurodegenerative disorders.

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) bind to pattern recognition receptors (e.g., Toll-like receptors), leading to the activation of the transcription factor NF-κB. This induces the transcription and synthesis of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): A variety of stimuli, such as ATP, reactive oxygen species (ROS), and lysosomal damage, trigger the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted from the cell.

Caption: NLRP3 inflammasome signaling pathway.

Derivatives of this compound are being investigated as inhibitors of this pathway, potentially by interfering with the assembly of the inflammasome complex or the activity of its components. The adaptable nature of the this compound scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a highly attractive starting point for the development of novel anti-inflammatory drugs.

References

An In-depth Technical Guide to the Safe Handling and Storage of (1-Phenylpiperidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for (1-Phenylpiperidin-4-yl)methanol. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C12H17NO.

| Property | Value |

| CAS Number | 697306-45-9 |

| Molecular Weight | 191.27 g/mol |

| Form | Powder |

Hazard Identification and Safety Precautions

The primary hazards associated with this compound include irritation to the skin and eyes, and potential respiratory tract irritation. It may also be harmful if swallowed.[1]

GHS Hazard Statements

-

H315 : Causes skin irritation.[1]

-

H319 : Causes serious eye irritation.[1]

-

H335 : May cause respiratory irritation.[1]

Precautionary Statements

A summary of precautionary measures is provided in the table below.

| Category | Precautionary Statement Code | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] |

| P264 | Wash skin thoroughly after handling.[2][4] | |

| P270 | Do not eat, drink or smoke when using this product.[2] | |

| P271 | Use only outdoors or in a well-ventilated area.[3][4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] | |

| Response | P301+P317 | IF SWALLOWED: Get medical help.[2][3] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[3][4] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] | |

| P319 | Get medical help if you feel unwell.[3] | |

| P332+P317 | If skin irritation occurs: Get medical help.[3] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[3] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |

| P405 | Store locked up.[3] | |

| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][3] |

Handling and Personal Protective Equipment (PPE)

Proper handling of this compound is crucial to minimize exposure and ensure personal safety.

General Handling Workflow

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (1-Phenylpiperidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step reaction protocol for the synthesis of (1-Phenylpiperidin-4-yl)methanol, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis commences with the N-arylation of ethyl isonipecotate, followed by the reduction of the resulting ester to the target primary alcohol. This protocol includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and clarity for researchers in drug development and organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a phenyl group attached to the piperidine nitrogen and a hydroxymethyl group at the 4-position, makes it a versatile scaffold for the development of novel therapeutics. The protocol outlined below describes a reliable and efficient two-step synthesis. The first step involves a Palladium-catalyzed Buchwald-Hartwig amination to form the N-phenyl bond, a robust method for C-N bond formation. The second step employs Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent, for the chemoselective reduction of the ethyl ester to the corresponding primary alcohol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The yields are based on reported values for analogous reactions and represent expected outcomes under optimized conditions.

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | N-Arylation (Buchwald-Hartwig) | Ethyl isonipecotate | Ethyl 1-phenylpiperidine-4-carboxylate | Bromobenzene, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 85-95 | >95 |

| 2 | Ester Reduction | Ethyl 1-phenylpiperidine-4-carboxylate | This compound | Lithium Aluminum Hydride (LiAlH₄) | THF | ~85 | >98 |

Experimental Protocols

Step 1: Synthesis of Ethyl 1-phenylpiperidine-4-carboxylate

This procedure details the N-arylation of ethyl isonipecotate using a Buchwald-Hartwig cross-coupling reaction.

Materials:

-

Ethyl isonipecotate

-

Bromobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-